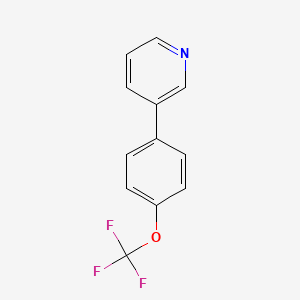
Benzyl 4,4-dimethoxy-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4,4-dimethoxy-3-oxobutanoate is an organic compound with the molecular formula C13H16O5. It is a derivative of butanoic acid and is characterized by the presence of benzyl and dimethoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 4,4-dimethoxy-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4,4-dimethoxy-3-oxobutanoic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4,4-dimethoxy-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: this compound can be oxidized to benzyl 4,4-dimethoxy-3-oxobutanoic acid.
Reduction: Reduction can yield benzyl 4,4-dimethoxy-3-hydroxybutanoate.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4,4-dimethoxy-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl 4,4-dimethoxy-3-oxobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The benzyl and dimethoxy groups may influence the compound’s reactivity and binding affinity to specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,4-dimethoxy-3-oxobutanoate
- Ethyl 4,4-dimethoxy-3-oxobutanoate
- Propyl 4,4-dimethoxy-3-oxobutanoate
Uniqueness
Benzyl 4,4-dimethoxy-3-oxobutanoate is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Properties
Molecular Formula |
C13H16O5 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
benzyl 4,4-dimethoxy-3-oxobutanoate |
InChI |
InChI=1S/C13H16O5/c1-16-13(17-2)11(14)8-12(15)18-9-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 |
InChI Key |
CLYYBCYEPIRJCL-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)CC(=O)OCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-1-tosyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B8355994.png)












